molecular formula C5H9NO4 B12932804 N-acetyl-DL-serine-15N

N-acetyl-DL-serine-15N

Cat. No.: B12932804
M. Wt: 148.12 g/mol
InChI Key: JJIHLJJYMXLCOY-PTQBSOBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-DL-serine-15N is a chemical compound with the molecular formula HOCH2CH(*NHCOCH3)COOH. It is a derivative of serine, an amino acid, and is labeled with the nitrogen-15 isotope. This compound is primarily used as a biological tracer in various scientific research fields, including life sciences and agricultural sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-DL-serine-15N typically involves the use of sodium nitrite-15N (Na15NO2) and diethyl malonate as starting materials. The reaction proceeds through several steps, including the formation of acetamino-diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-DL-serine-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group yields oxo compounds, while reduction of the carbonyl group results in alcohol derivatives .

Scientific Research Applications

N-acetyl-DL-serine-15N has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-acetyl-DL-serine-15N involves its incorporation into metabolic pathways where it acts as a tracer. The nitrogen-15 isotope allows for the tracking of nitrogen atoms through various biochemical processes. This enables researchers to study the dynamics of nitrogen metabolism and the role of serine in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both D and L isomers and the nitrogen-15 isotope. This combination makes it particularly useful for detailed metabolic studies and tracing nitrogen pathways in various biological systems .

Properties

Molecular Formula

C5H9NO4

Molecular Weight

148.12 g/mol

IUPAC Name

2-(acetyl(15N)amino)-3-hydroxypropanoic acid

InChI

InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/i6+1

InChI Key

JJIHLJJYMXLCOY-PTQBSOBMSA-N

Isomeric SMILES

CC(=O)[15NH]C(CO)C(=O)O

Canonical SMILES

CC(=O)NC(CO)C(=O)O

Origin of Product

United States

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